molecular formula C19H20ClN5O4S B2683248 5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide CAS No. 1396865-20-5

5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide

Número de catálogo: B2683248
Número CAS: 1396865-20-5
Peso molecular: 449.91
Clave InChI: VNOAQNBXEOLOTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps involve the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group, and finally reductive elimination to form the desired product .

Análisis De Reacciones Químicas

5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the modulation of various biochemical pathways and physiological processes .

Comparación Con Compuestos Similares

5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets and pathways .

Actividad Biológica

5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide, identified by its CAS number 1396865-20-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5O4SC_{19}H_{20}ClN_{5}O_{4}S, with a molecular weight of 449.9 g/mol. The structure includes a sulfonamide group, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC19H20ClN5O4SC_{19}H_{20}ClN_{5}O_{4}S
Molecular Weight449.9 g/mol
IUPAC NameThis compound
CAS Number1396865-20-5

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing oxadiazole moieties have shown effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds can provide insights into their antibacterial potency.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
5-chloro derivativeEscherichia coli16
Oxadiazole derivativeStaphylococcus aureus8
Pyrazinyl compoundBacillus subtilis32

Enzyme Inhibition Studies

The sulfonamide group is known for its ability to inhibit various enzymes. Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease.

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibition potential of synthesized derivatives, several compounds were tested for their AChE inhibitory activity. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong inhibitory action.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase0.63
Compound BUrease2.14

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells or human enzymes. The presence of the pyrazinyl and oxadiazole moieties suggests potential binding to active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.

Proposed Mechanism

  • Binding : The compound binds to the active site of target enzymes.
  • Inhibition : This binding prevents substrate access or alters enzyme conformation.
  • Biological Response : Resulting in decreased activity of the targeted pathway (e.g., bacterial growth inhibition or modulation of neurotransmitter levels).

Q & A

Basic Questions

Q. What are the key synthetic challenges in preparing 5-chloro-2-methoxy-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including:

  • Cyclization of oxadiazole precursors (e.g., using POCl₃ at 120°C for oxadiazole ring formation ).
  • Sulfonamide coupling under anhydrous conditions to preserve reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Temperature control : Cyclohexyl group functionalization may require low temperatures (−20°C to 0°C) to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazine and oxadiazole moieties. For example, pyrazine protons appear as distinct singlets δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₀ClN₅O₄S requires exact mass 465.0904) .
  • HPLC-PDA : Detects impurities (<0.5% for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

  • Assay standardization : Use human whole-blood assays (e.g., LTB₄ inhibition) to mimic physiological conditions, as cell-free systems may overestimate potency .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to identify false positives due to compound degradation .
  • Structural analogs : Compare activity of derivatives (e.g., pyridinyl vs. pyrazinyl oxadiazoles) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting binding modes to biological targets like FLAP or cyclooxygenase?

Answer:

  • Molecular docking : Use crystal structures of 5-lipoxygenase-activating protein (FLAP, PDB: 3V92) to model oxadiazole interactions with hydrophobic pockets .
  • MD simulations : Assess stability of sulfonamide hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency to guide analog design .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Answer:

  • Prodrug strategies : Introduce phosphate esters at the methoxy group for enhanced solubility, which are cleaved in vivo .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
  • Co-solvent systems : Use PEG-400/water (70:30) for intraperitoneal administration .

Q. What are the critical considerations for designing stable isotopically labeled analogs (e.g., ¹³C/²H) for metabolic studies?

Answer:

  • Labeling position : Introduce ¹³C at the sulfonamide sulfur to track metabolic cleavage without altering reactivity .
  • Synthetic route : Use deuterated solvents (e.g., D₂O) during cyclohexylamine precursor synthesis to minimize isotope dilution .
  • Analytical validation : Confirm isotopic purity (>98%) via LC-MS/MS with MRM transitions .

Q. Methodological Pitfalls and Solutions

Q. How to mitigate regioselectivity issues during oxadiazole ring formation?

Answer:

  • Pre-activation : Use carbodiimide coupling agents (e.g., EDCI) to generate reactive acyl intermediates, favoring 1,2,4-oxadiazole over 1,3,4-isomers .
  • Microwave-assisted synthesis : Reduces reaction time (10 min vs. 12 h) and improves regioselectivity (95:5 ratio) .

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

Answer:

  • Dynamic effects : Cyclohexyl chair flipping causes axial/equatorial proton splitting. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • Impurity identification : Compare experimental ¹H NMR with computational predictions (e.g., ACD/Labs) to detect byproducts .

Propiedades

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4S/c1-28-15-6-5-13(20)11-16(15)30(26,27)25-19(7-3-2-4-8-19)18-23-17(24-29-18)14-12-21-9-10-22-14/h5-6,9-12,25H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOAQNBXEOLOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.